(3R,4R)-4-[methyl(2-pyridin-2-ylethyl)amino]-1-(quinolin-2-ylmethyl)piperidin-3-ol
Description
(3R,4R)-4-[methyl(2-pyridin-2-ylethyl)amino]-1-(quinolin-2-ylmethyl)piperidin-3-ol is a complex organic compound with a unique structure that includes a piperidine ring, a quinoline moiety, and a pyridine group
Properties
IUPAC Name |
(3R,4R)-4-[methyl(2-pyridin-2-ylethyl)amino]-1-(quinolin-2-ylmethyl)piperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O/c1-26(14-11-19-7-4-5-13-24-19)22-12-15-27(17-23(22)28)16-20-10-9-18-6-2-3-8-21(18)25-20/h2-10,13,22-23,28H,11-12,14-17H2,1H3/t22-,23-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVJSJFVJVFMPA-DHIUTWEWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C2CCN(CC2O)CC3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCC1=CC=CC=N1)[C@@H]2CCN(C[C@H]2O)CC3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-[methyl(2-pyridin-2-ylethyl)amino]-1-(quinolin-2-ylmethyl)piperidin-3-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the Quinoline Moiety: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the quinoline group to the piperidine ring.
Attachment of the Pyridine Group: This can be done through a nucleophilic substitution reaction, where the pyridine group is introduced to the intermediate compound.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-[methyl(2-pyridin-2-ylethyl)amino]-1-(quinolin-2-ylmethyl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the quinoline or pyridine moieties.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various alkyl or acyl groups.
Scientific Research Applications
(3R,4R)-4-[methyl(2-pyridin-2-ylethyl)amino]-1-(quinolin-2-ylmethyl)piperidin-3-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or psychiatric disorders.
Pharmacology: The compound can be studied for its interactions with various biological targets, such as receptors or enzymes.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of (3R,4R)-4-[methyl(2-pyridin-2-ylethyl)amino]-1-(quinolin-2-ylmethyl)piperidin-3-ol involves its interaction with specific molecular targets in the body. These targets could include:
Receptors: The compound may bind to certain receptors in the brain, modulating their activity and leading to therapeutic effects.
Enzymes: It may inhibit or activate specific enzymes, affecting various biochemical pathways.
Ion Channels: The compound could interact with ion channels, altering their function and influencing cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets (3R,4R)-4-[methyl(2-pyridin-2-ylethyl)amino]-1-(quinolin-2-ylmethyl)piperidin-3-ol apart from these similar compounds is its unique combination of functional groups and its potential for diverse applications in medicinal chemistry and pharmacology. The presence of the quinoline and pyridine moieties, along with the piperidine ring, provides a versatile scaffold for the development of new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
